Methyl 4'-Tosyl Mycophenoate-6-methyl-d3

Description

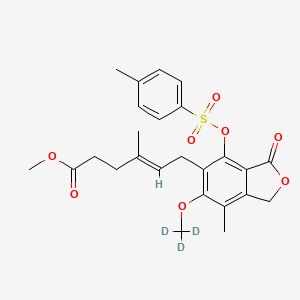

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O8S/c1-15-6-10-18(11-7-15)34(28,29)33-24-19(12-8-16(2)9-13-21(26)30-4)23(31-5)17(3)20-14-32-25(27)22(20)24/h6-8,10-11H,9,12-14H2,1-5H3/b16-8+/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHFBCOBVAUDFJ-JTHMAHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662125 | |

| Record name | Methyl (4E)-4-methyl-6-{7-methyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-6-[(~2~H_3_)methyloxy]-3-oxo-1,3-dihydro-2-benzofuran-5-yl}hex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185240-84-9 | |

| Record name | Methyl (4E)-4-methyl-6-{7-methyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-6-[(~2~H_3_)methyloxy]-3-oxo-1,3-dihydro-2-benzofuran-5-yl}hex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Characterization and Quantitative Methodologies Utilizing Methyl 4 Tosyl Mycophenoate 6 Methyl D3

Advanced Chromatographic Techniques for Separation and Detection of Mycophenoate Analogs

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of mycophenolate and its related compounds in various biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development for Mycophenoate Derivatives

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of mycophenolic acid (MPA) and its prodrug, mycophenolate mofetil (MMF). nih.govnih.gov Method development for these derivatives often involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. medchemexpress.com

A typical HPLC system for mycophenolate analysis consists of a C8 or C18 stationary phase, a mobile phase mixture of an acidic aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, and a UV detector set to a wavelength where the analytes exhibit maximum absorbance, commonly 216 nm or 254 nm. scispace.comjyoungpharm.org The pH of the mobile phase is a critical parameter, often adjusted to control the ionization state of MPA and ensure good peak shape and retention. medchemexpress.com The primary goals of HPLC method development are to achieve adequate resolution between the parent drug, its metabolites, and any potential interfering substances from the matrix, while maintaining a reasonable analysis time. nih.govmedchemexpress.com

Key variables optimized during method development include the type of column, mobile phase composition (including pH and organic modifier percentage), flow rate, and column temperature. medchemexpress.com For instance, one method successfully separated MMF and its primary degradation product, MPA, using a Chromolith RP-18e column with a mobile phase of acetonitrile and a 15 mM phosphate (B84403) buffer (pH 4.0) at a high flow rate of 5 mL/min, achieving a total analysis time of just 1.27 minutes. medchemexpress.com

Table 1: Examples of HPLC Method Parameters for Mycophenolate Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Analyte(s) | Mycophenolate Mofetil | Mycophenolate Sodium | Mycophenolic Acid |

| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) | C8 (4.6 x 250 mm) | LiChroCART® C18 (125-4) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) (65:35 v/v) | Acetonitrile : Buffer (pH 6.0) (50:50 v/v) | Methanol, Solid Phase Extraction |

| Flow Rate | 0.7 mL/min | 1.5 mL/min | Not specified |

| Detection | UV at 216 nm | UV at 254 nm | UV at 254 nm |

| Retention Time | 2.647 min | 4.872 min | 6.45 min |

| Reference | jyoungpharm.org | scispace.com | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications in Mycophenoate Research

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. nih.gov This technology provides substantial improvements in resolution, sensitivity, and, most notably, speed of analysis. nih.gov In mycophenolate research, UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS), creating a powerful tool for quantifying MPA and its metabolites with high accuracy and throughput. nih.gov

The application of UPLC can reduce sample analysis time dramatically. For example, a UPLC-MS/MS method for MPA and its metabolites was developed with a total run time of just 7 minutes, including sample preparation. This rapid analysis is highly advantageous in pharmacokinetic studies that require the processing of a large number of samples.

UPLC systems operate at higher pressures than HPLC systems, which, combined with the smaller particle size, leads to sharper and narrower peaks. This increased peak capacity allows for better separation of closely related compounds, such as the structural isomers of MPA metabolites. The enhanced sensitivity of UPLC is particularly beneficial for quantifying low-concentration analytes or when only a small sample volume is available. nih.gov

Table 2: Examples of UPLC-MS/MS Method Parameters for Mycophenolate Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Analyte(s) | Mycophenolic Acid (MPA) & Metabolites | Mycophenolic Acid (MPA) |

| Column | Waters BEH HSST3 (100 x 2.1 mm, 1.8 µm) | Acquity UPLC C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient Elution | Acetonitrile : 10 mM Ammonium Formate (pH 3.0) (75:25 v/v) |

| Flow Rate | Not specified | Not specified |

| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |

| Analysis Time | 7 minutes | High Throughput |

| Reference | nih.gov |

Mass Spectrometry (MS) for Precision Identification and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. When combined with liquid chromatography, it provides unparalleled specificity and sensitivity for identifying and quantifying molecules like mycophenolate and its metabolites from complex biological samples.

Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Mycophenoate Metabolite Analysis (In Vitro)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of drug metabolites due to its high sensitivity and specificity. jyoungpharm.org In in vitro studies, such as those using liver microsomes or cell cultures, LC-MS/MS is employed to investigate the metabolic pathways of mycophenolate. nih.gov These studies are essential for understanding how the drug is processed and for identifying the metabolites formed. jyoungpharm.org

The process involves first separating the parent drug from its metabolites using liquid chromatography. The separated compounds then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (e.g., the molecular ion of a metabolite) is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have both the same retention time and the same precursor-product ion transition as the analyte of interest. scispace.comnih.govresearchgate.net This precision allows for accurate quantification of metabolites even at very low concentrations. jyoungpharm.org

Role of Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 as an Internal Standard in Quantitative In Vitro Assays

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls in an analysis. The purpose of the IS is to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard has chemical and physical properties very similar to the analyte and does not interfere with its detection.

A stable isotope-labeled (SIL) compound is considered the most suitable type of internal standard for mass spectrometry-based quantification. This compound is a deuterated derivative of a mycophenoate analog. Its structure is designed specifically for its use as an internal standard in quantitative assays for mycophenoate derivatives. The "d3" in its name indicates that three hydrogen atoms in the 6-methyl group have been replaced with deuterium (B1214612), a stable isotope of hydrogen.

Because its core structure is nearly identical to the non-labeled analyte, it co-elutes from the chromatography column and exhibits similar ionization efficiency in the mass spectrometer. However, due to the three deuterium atoms, its mass is three daltons higher than its non-deuterated counterpart. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. nih.govscispace.com By comparing the peak area ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, compensating for variations that may occur during the analytical process. jyoungpharm.org

Isotopic Labeling for Enhanced Sensitivity and Selectivity in Mass Spectrometric Detection

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a powerful technique to enhance the performance of mass spectrometric assays. The use of a stable isotope-labeled internal standard, such as Mycophenolic acid-d3, is a prime example of this application in mycophenoate analysis. nih.govscispace.com

The key advantage of isotopic labeling lies in the ability to differentiate the analyte signal from the background noise and matrix interferences that are often present in biological samples. jyoungpharm.org The internal standard is designed to have the same retention time and ionization properties as the analyte but a different mass. nih.govscispace.com For example, in the analysis of MPA using MPA-d3 as the internal standard, the instrument monitors the mass transition for MPA (e.g., m/z 321.1 → 207.0) and a separate, higher-mass transition for the deuterated standard (e.g., m/z 324.1 → 210.1). nih.gov

Spectroscopic Techniques for Comprehensive Structural Elucidation of Mycophenoate Derivatives and Their Research Applications

The comprehensive structural elucidation and quantification of mycophenolate derivatives are pivotal in pharmaceutical development and clinical monitoring. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this endeavor. The isotopically labeled and functionalized derivative, this compound, serves as a unique analytical standard for these advanced methodologies. Its structure incorporates a deuterium-labeled methyl group and a tosyl group, each conferring specific advantages in spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of molecular structure. For a complex molecule like this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. The presence of the tosyl group, with its distinct aromatic protons, and the deuterated methyl group, which is silent in ¹H NMR, allows for precise assignment of signals corresponding to the mycophenoate backbone. orgchemboulder.comlibretexts.org While specific experimental data for this compound is not publicly available, representative chemical shifts can be predicted based on the known values for similar structures, such as mycophenolate mofetil and other tosylated esters. orgchemboulder.commasterorganicchemistry.comyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical yet representative NMR data based on established chemical shift values for analogous functional groups and molecular frameworks.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Mycophenoate - C=O (ester) | - | ~173 | Carbonyl carbon of the methyl ester. |

| Mycophenoate - O-CH₃ | ~3.7 | ~52 | Protons and carbon of the methyl ester. |

| Mycophenoate - C6-CH₃-d₃ | - | ~12 (triplet) | Deuterated methyl group, silent in ¹H NMR, shows a characteristic triplet in ¹³C NMR due to deuterium coupling. |

| Tosyl - Aromatic CH | ~7.8 (d), ~7.4 (d) | ~145, ~130, ~128, ~127 | Distinct signals for the para-substituted aromatic ring of the tosyl group. |

| Tosyl - CH₃ | ~2.4 | ~21 | Methyl group on the tosyl moiety. |

| Mycophenoate - Olefinic CH | ~5.2 | ~122 | Proton on the double bond of the hexenoic acid chain. |

Mass spectrometry is another cornerstone for the analysis of mycophenolate derivatives, providing information on molecular weight and fragmentation patterns, which aids in structural confirmation and quantification. libretexts.orgwikipedia.orgchemguide.co.uk In the case of this compound, its unique isotopic and structural features make it particularly well-suited for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The deuterium labeling provides a distinct mass shift from the unlabeled analogue, making it an excellent internal standard for quantitative studies, minimizing variations in sample preparation and instrument response. libretexts.org The tosyl group can influence the fragmentation pattern, potentially offering specific daughter ions for selected reaction monitoring (SRM) in tandem mass spectrometry (MS/MS), enhancing the selectivity and sensitivity of quantitative methods. wikipedia.orgnih.gov

Table 2: Expected Mass Spectrometric Fragmentation of this compound This table outlines the predicted fragmentation patterns based on the principles of mass spectrometry for esters and tosylated compounds.

| Fragment Ion (m/z) | Proposed Structure/Origin | Significance |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | Confirms the molecular weight of the compound. |

| [M - OTs]⁺ | Loss of the tosylate group | A common fragmentation pathway for tosylated compounds, as tosylate is a good leaving group. wikipedia.org |

| [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester | Characteristic fragmentation of a methyl ester. |

| m/z 155 | Tosyl cation [CH₃C₆H₄SO₂]⁺ | A signature fragment for the tosyl group. |

| m/z 91 | Tropylium ion [C₇H₇]⁺ | Common fragment from the benzyl (B1604629) moiety of the tosyl group. |

The primary research application of this compound is as an internal standard in the quantitative analysis of mycophenolate mofetil and its metabolites in biological matrices. libretexts.org Its structural similarity and differential mass allow for accurate and precise quantification, which is crucial for therapeutic drug monitoring and pharmacokinetic studies. Furthermore, the tosyl group can be utilized in synthetic chemistry to create other derivatives of mycophenolic acid for research into structure-activity relationships and metabolic pathways. nih.gov The stability of the tosyl group also makes this compound a reliable reference material for method development and validation in analytical laboratories.

In Vitro Mechanistic Investigations of Mycophenoate Analogs and Prodrug Concepts

Evaluation of Enzyme Inhibition Potential of Mycophenoate Derivatives (e.g., Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition)

The primary mechanism of action for mycophenolate-based immunosuppressants is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) nucleotides. nih.govmdpi.com There are two isoforms of this enzyme in humans, IMPDH1 and IMPDH2, with IMPDH2 being the predominant isotype in highly replicative cells like lymphocytes. nih.gov Mycophenolic acid (MPA) is a potent, non-competitive inhibitor of both isoforms. psu.eduresearchgate.net

Prodrugs of MPA, including the conceptual Methyl 4'-Tosyl Mycophenoate, are designed to be pharmacologically inert until they are metabolized in the body to release the active MPA. This strategy aims to enhance properties like oral bioavailability. psu.edu Consequently, in vitro assays consistently demonstrate that these prodrugs lack significant inhibitory activity against IMPDH. For example, studies on novel experimental prodrugs, such as a p-nitrobenzyl ether derivative and a propargyl ether derivative of MPA, confirmed that they were inactive against IMPDH2. nih.gov This lack of activity is a crucial feature, ensuring that the immunosuppressive effect is only exerted after conversion to MPA, which can be targeted to specific locations or conditions. nih.gov

Table 1: Comparative In Vitro IMPDH2 Inhibition

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Mycophenolic Acid (MPA) | Human IMPDH2 | Potent, non-competitive inhibitor | nih.govresearchgate.net |

| MPA p-Nitrobenzyl Ether Prodrug | Human IMPDH2 | Inactive | nih.gov |

| MPA Propargyl Ether Prodrug | Human IMPDH2 | Inactive | nih.gov |

In Vitro Studies on Prodrug Activation Mechanisms of Mycophenoate Analogs

The conversion of a mycophenoate prodrug to the active MPA is a critical step that governs its efficacy. In vitro systems are essential for characterizing the mechanisms of this bioactivation, which can range from enzymatic hydrolysis by ubiquitous esterases to highly specific, catalyst-mediated release.

The most common activation pathway for ester-based mycophenoate prodrugs is hydrolysis by carboxylesterases (CES). researchgate.netnih.gov Mycophenolate mofetil (MMF) is rapidly and almost completely hydrolyzed to MPA by these enzymes following administration. psu.edu In vitro studies using human tissue fractions have been pivotal in identifying the specific enzymes and locations involved.

Research has shown that human liver and intestinal microsomes are major sites of MMF hydrolysis. researchgate.netnih.gov The hydrolytic activity in liver microsomes is approximately six times higher than in intestinal microsomes. researchgate.netnih.gov Further investigations have identified two key enzymes: CES1, which is highly expressed in the liver, and CES2, found predominantly in the intestine. researchgate.net Studies using cells expressing these enzymes individually have revealed that CES1 exhibits higher catalytic efficiency for MMF hydrolysis than CES2. researchgate.netnih.gov While human blood does contain esterases, their contribution to the rapid systemic conversion of MMF is considered minimal, with in vitro half-lives in plasma and whole blood being 15.1 and 3.2 hours, respectively. nih.gov

Table 2: In Vitro Hydrolytic Activity of Mycophenolate Mofetil (MMF) in Human Tissue Fractions

| Tissue Fraction | MMF Concentration (μM) | Hydrolytic Activity (nmol/min/mg protein) | Reference |

|---|---|---|---|

| Intestinal Microsomes | 5 | 2.38 | researchgate.netnih.gov |

| 10 | 4.62 | ||

| Liver Microsomes | 5 | 14.0 | researchgate.netnih.gov |

| 10 | 26.1 | ||

| Liver Cytosol | 5 | 1.40 | researchgate.netnih.gov |

| 10 | 3.04 |

Table 3: Kinetic Parameters of MMF Hydrolysis by Pooled Human Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| Vmax | 1368 ± 44 nmol/min/mg protein | researchgate.net |

| Km | 1030 ± 65 μM |

Beyond general enzymatic hydrolysis, modern prodrug design explores strategies for localized or triggered release of the active drug. This involves creating prodrugs that are stable systemically but can be activated by a specific catalyst, which could be an enzyme targeted to a particular tissue or a non-native catalyst.

One such approach involves enzyme-prodrug therapy, where a non-human enzyme is delivered to a target site. For example, a p-nitrobenzyl ether prodrug of MPA was designed to be stable in buffer but was effectively converted to active MPA upon exposure to bacterial nitroreductase. nih.gov Another innovative strategy uses bioorthogonal organometallic activation. A propargyl ether MPA prodrug was synthesized that could be converted to the active drug by immobilized palladium (Pd0) nanoparticles. nih.gov These catalyst-mediated systems offer the potential for highly localized immunosuppression, for instance, by immobilizing the catalyst on a cellular transplant to protect it from the host immune system. nih.gov

Table 4: Novel Catalyst-Mediated Activation Strategies for MPA Prodrugs

| Prodrug Type | Activation Catalyst | Activation Mechanism | Reference |

|---|---|---|---|

| p-Nitrobenzyl Ether Prodrug | Bacterial Nitroreductase (+ NADH) | Enzymatic reduction of the nitro group followed by 1,6-elimination. | nih.gov |

| Propargyl Ether Prodrug | Immobilized Palladium (Pd0) Nanoparticles | Palladium-catalyzed cleavage of the propargyl group. | nih.gov |

Investigation of Transporter-Mediated Interactions in In Vitro Cellular Models

The disposition of MPA and its metabolites is heavily influenced by drug transporters. In vitro cellular models, such as transfected cell lines expressing specific transporters, are indispensable for dissecting these interactions. These studies help to elucidate the roles of both uptake (influx) and efflux transporters in the hepatic and renal handling of mycophenoate compounds.

The primary metabolite of MPA is the inactive 7-O-mycophenolic acid glucuronide (MPAG), which is formed in the liver. nih.govfrontiersin.org Its transport from circulation into hepatocytes is a key step mediated by uptake transporters. In vitro studies using human embryonic kidney (HEK) cells transfected with OATP genes have shown that MPAG, but not MPA, is a substrate for OATP1B1 and OATP1B3. nih.govfrontiersin.orgnih.gov This active transport into the liver facilitates its subsequent elimination. The interaction can be significant enough that genetic variants of OATP1B3 with reduced transport activity have been shown to decrease MPAG hepatic uptake, leading to higher systemic exposure to MPA. nih.govmdpi.com

In the kidney, Organic Anion Transporters (OATs) play a crucial role in the secretion of MPA and its metabolites. In vitro experiments using Xenopus laevis oocytes and HEK293 cells expressing human OATs have demonstrated that MPA and its glucuronide metabolites (MPAG and the active acyl-glucuronide, AcMPAG) are potent inhibitors of OAT1 and OAT3. nih.govoup.com Further studies confirmed that MPAG is a substrate of OAT3 but not OAT1, indicating that OAT3 contributes to the renal tubular secretion of this major metabolite. nih.govresearchgate.net

Table 5: In Vitro Inhibition of Human OAT1 and OAT3 by MPA and its Metabolites

| Compound | Transporter | IC50 (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Mycophenolic Acid (MPA) | hOAT1 | 1.24 - 10.7 | Non-competitive | nih.govoup.comresearchgate.net |

| hOAT3 | 0.52 - 1.5 | Competitive | ||

| Mycophenolic Acid Glucuronide (MPAG) | hOAT1 | ~512 | Non-competitive | nih.govoup.comresearchgate.net |

| hOAT3 | 15.2 - 69.1 | Competitive | ||

| Acyl-Mycophenolic Acid Glucuronide (AcMPAG) | hOAT3 | 2.88 | Competitive | nih.govoup.com |

After being taken up by hepatocytes, MPAG is actively excreted into the bile. This efflux is primarily handled by two key transporters located on the canalicular membrane of liver cells: Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.govfrontiersin.orgunc.edu

The role of MRP2 has been explicitly confirmed using in vitro systems. In Madin-Darby canine kidney (MDCKII) cells transfected to express human MRP2, the transport of MPAG from the basolateral to the apical side was significantly increased, confirming it as an MRP2 substrate. nih.gov To further quantify this interaction, studies with isolated MRP2-expressing membrane vesicles were performed. These experiments demonstrated that the ATP-dependent uptake of MPAG was a saturable process, and they allowed for the calculation of the Michaelis-Menten constant (Km), which was determined to be 224.2 μM. nih.gov These findings, supported by in vivo data from Mrp2 knockout mice, solidify the crucial role of MRP2 in the biliary excretion of MPAG. nih.govnih.gov

Table 6: Kinetic Parameters of MPAG Transport by Efflux Transporters

| Transporter | In Vitro System | Parameter | Value | Reference |

|---|---|---|---|---|

| MRP2 | MRP2-expressing membrane vesicles | Km | 224.2 ± 42.7 μM | nih.gov |

In Vitro Metabolic Pathway Elucidation Using Mycophenoate Derivatives

The in vitro metabolism of mycophenolic acid (MPA) and its analogs is a critical area of research, as it dictates the bioavailability and therapeutic efficacy of these immunosuppressive agents. The introduction of structural modifications, such as the tosyl group and deuterium (B1214612) labeling in Methyl 4'-Tosyl Mycophenoate-6-methyl-d3, is a strategic approach to modulate these metabolic pathways.

Role of Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferases (UGTs) in Mycophenoate Glucuronidation (In Vitro)

Glucuronidation is the primary metabolic pathway for MPA, converting it into an inactive phenolic glucuronide (MPAG) and a pharmacologically active acyl glucuronide (AcMPAG). nih.gov This process is mediated by a family of enzymes known as Uridine 5'-diphospho-glucuronosyltransferases (UGTs). In vitro studies using human liver, kidney, and intestinal microsomes have been instrumental in identifying the specific UGT isoforms responsible for MPA glucuronidation. nih.govnih.gov

The primary UGT isoform involved in the formation of MPAG is UGT1A9, which is highly expressed in the liver and kidneys. nih.govnih.gov Other isoforms, including UGT1A1, UGT1A7, UGT1A8, and UGT1A10, also contribute to a lesser extent, particularly in extrahepatic tissues like the gastrointestinal tract. nih.gov The formation of the active AcMPAG metabolite is primarily catalyzed by UGT2B7. nih.govnih.gov

The presence of a tosyl group at the 4'-position of the mycophenoate molecule, as in this compound, is anticipated to influence the affinity and catalytic activity of UGT isoforms. The bulky nature of the tosyl group could sterically hinder the access of UGT enzymes to the phenolic hydroxyl group, potentially reducing the rate of MPAG formation. This could theoretically lead to a prolonged half-life of the active compound. The deuterium labeling at the 6-methyl position is a common strategy in metabolic studies to trace the molecule and its metabolites, although it is not expected to significantly alter the primary glucuronidation pathways.

Table 1: Key UGT Isoforms in Mycophenolic Acid Glucuronidation

| Metabolite | Primary UGT Isoform(s) | Key Tissue Expression | Reference |

|---|---|---|---|

| Mycophenolic Acid 7-O-Glucuronide (MPAG) | UGT1A9 | Liver, Kidney | nih.govnih.gov |

| UGT1A8, UGT1A10 | Gastrointestinal Tract | nih.gov | |

| Acyl-Mycophenolic Acid Glucuronide (AcMPAG) | UGT2B7 | Liver, Kidney | nih.govnih.gov |

Identification of Novel In Vitro Metabolic Pathways for Mycophenoate Analogs

While glucuronidation is the major metabolic route, in vitro studies have revealed the existence of alternative metabolic pathways for MPA and its derivatives. For instance, the formation of a glucose conjugate of MPA has been observed in vitro, suggesting the involvement of UDP-glucosyltransferases.

Furthermore, the hepatic cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP3A5, can metabolize MPA to form 6-O-desmethyl-MPA (DM-MPA). nih.gov This metabolite can undergo further conjugation. nih.gov The introduction of a tosyl group in this compound could potentially open up new metabolic avenues or alter the preference for existing minor pathways. The tosyl moiety might be susceptible to enzymatic cleavage or modification, leading to the formation of novel metabolites. Detailed in vitro incubation studies with human liver microsomes followed by advanced analytical techniques such as high-resolution mass spectrometry would be necessary to identify and characterize these potential novel metabolic products.

Cellular Uptake and Intracellular Disposition Studies of Mycophenoate Analogs in Defined Cell Lines

The immunosuppressive effect of mycophenolate analogs is contingent on their ability to enter target cells, primarily lymphocytes, and inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH). In vitro studies using various cell lines are crucial for understanding the mechanisms of cellular uptake and the intracellular fate of these compounds.

Studies have been conducted on various cell lines, including human T lymphocytic (MOLT-4) and monocytic (THP-1 and U937) cell lines, as well as Caco-2 cells, which are a model for the intestinal epithelium. Research has shown that MPA can inhibit proliferation and induce apoptosis in these cell lines.

The uptake of MPA into cells is a complex process that can involve both passive diffusion and carrier-mediated transport. The physicochemical properties of an analog, such as its lipophilicity and charge, will significantly influence its ability to cross the cell membrane. The tosyl group in this compound would increase the lipophilicity of the molecule, which could enhance its passive diffusion across the cell membrane.

Once inside the cell, the disposition of the drug is critical. The methyl ester of this compound would need to be hydrolyzed by intracellular esterases to release the active acid form. The deuterium label on the 6-methyl group would serve as a valuable tool to track the intracellular concentration and localization of the compound and its metabolites using techniques like nano-autoradiography or secondary ion mass spectrometry (SIMS).

Table 2: Representative In Vitro Cellular Studies of Mycophenolic Acid

| Cell Line | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| MOLT-4 (T lymphocytic) | Apoptosis and Cell Cycle | MPA inhibits proliferation and induces apoptosis. | |

| THP-1, U937 (Monocytic) | Apoptosis and Differentiation | MPA increases apoptosis and induces differentiation. | |

| Caco-2 (Intestinal) | Permeability and Transport | Characterization of transport mechanisms across the intestinal barrier. | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Intracellular Pharmacokinetics | Measurement of intracellular MPA concentrations. |

Computational and Theoretical Chemistry Approaches in Mycophenoate Research

Molecular Docking and Dynamics Simulations for Mycophenoate-Enzyme Interactions (e.g., IMPDH)

Mycophenolic acid (MPA) and its derivatives are known to exert their immunosuppressive effects by inhibiting the inosine-5'-monophosphate dehydrogenase (IMPDH) enzyme. Molecular docking and dynamics simulations are powerful computational techniques used to model the interaction between a ligand, such as Methyl 4'-Tosyl Mycophenoate-6-methyl-d3, and its target protein, IMPDH.

At present, specific molecular docking and dynamics simulation studies published in peer-reviewed literature focusing exclusively on this compound are not available. However, the principles of such studies on the parent compound, mycophenolate mofetil (MMF), can be described. MMF is a prodrug that is converted to the active metabolite, mycophenolic acid (MPA). nih.gov MPA is a reversible inhibitor of IMPDH. nih.gov Computational models of this interaction are crucial for understanding the mechanism of action.

These simulations would typically involve:

Preparation of the Ligand and Receptor: Building a 3D model of this compound and obtaining the crystal structure of IMPDH from a protein data bank.

Docking Simulation: Using software to predict the preferred binding orientation of the ligand within the active site of IMPDH.

Molecular Dynamics Simulation: Simulating the movement of the atoms in the ligand-protein complex over time to assess the stability of the binding and identify key interactions.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction of Mycophenoate Derivatives

Quantum chemical calculations provide a deep understanding of the electronic structure of molecules, which governs their conformation and reactivity. For a molecule like this compound, these calculations can predict its most stable three-dimensional shape and how it is likely to react in a biological environment.

Currently, there is a lack of published research detailing specific quantum chemical calculations for this compound. Such studies would be valuable for:

Conformational Analysis: Determining the most energetically favorable spatial arrangement of the atoms in the molecule. This is crucial as the conformation of a drug molecule often dictates its ability to bind to its target.

Reactivity Prediction: Identifying the most reactive sites on the molecule, which can provide insights into its metabolic fate and potential for chemical modification.

Structure-Activity Relationship (SAR) Studies of Chemically Modified Mycophenoate Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, such as mycophenolic acid, and evaluating the activity of the resulting analogs, researchers can build a model that correlates specific structural features with therapeutic efficacy.

While specific SAR studies for this compound are not documented in the available literature, the general principles of SAR in the context of mycophenolate compounds can be outlined. For instance, the modification of mycophenolic acid to create the prodrug mycophenolate mofetil was a key development to improve its bioavailability. nih.gov Further modifications, including the introduction of a tosyl group and deuterium (B1214612) labeling as in this compound, represent efforts to fine-tune the molecule's properties.

A hypothetical SAR study for this compound would involve synthesizing a series of related molecules with variations in the tosyl group or other parts of the structure and then assessing their inhibitory activity against IMPDH.

Mechanistic Modeling of In Vitro Pharmacokinetic Processes for Mycophenoate Analogs

Mechanistic modeling of in vitro pharmacokinetic processes helps predict how a drug will be absorbed, distributed, metabolized, and excreted (ADME) in the body. This is a critical step in drug development to anticipate a compound's behavior in living systems.

Specific in vitro pharmacokinetic data or mechanistic models for this compound are not publicly available. However, studies on related compounds like mycophenolate mofetil (MMF) provide a framework for what such an investigation would entail. For MMF, in vitro studies have explored its metabolism, particularly the role of uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes in converting MPA to its inactive glucuronide metabolite, MPAG. nih.gov The influence of other drugs on this metabolic pathway has also been a subject of investigation. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Advanced In Vitro Microphysiological Systems (e.g., Organ-on-a-Chip) for Mycophenoate Research

Traditional preclinical drug development has long relied on standard 2D cell cultures and animal models, which often fail to accurately predict human responses. nih.gov To bridge this gap, microphysiological systems (MPS), commonly known as organ-on-a-chip (OOC) technology, have emerged as a transformative approach in drug research. nih.gov These microfabricated devices contain living human cells in a 3D culture and are perfused with media to mimic the physiological and mechanical environment of human organs in vitro. nih.govyoutube.com

The application of OOC technology holds immense potential for mycophenoate research. nih.gov By creating micro-environments that replicate the function of a kidney, liver, or gut on a chip, researchers can study the absorption, distribution, metabolism, and excretion (ADME) of mycophenoate analogs with greater accuracy than traditional methods. nih.govaltex.org For instance, a "liver-on-a-chip" can be used to investigate the metabolism of mycophenolate mofetil into its active form, mycophenolic acid, and its subsequent glucuronidation. youtube.com Similarly, a "kidney-on-a-chip" could model the renal excretion of mycophenolic acid and its metabolites, offering insights into drug transport and potential nephrotoxicity under controlled conditions. nih.gov

These systems allow for the long-term study of cellular responses to drugs and can be used to model disease states, providing a platform to test the efficacy of new mycophenoate derivatives. youtube.comyoutube.com The optical transparency of many OOC devices also enables real-time visualization of cellular interactions and responses to a compound. nih.gov As the technology matures, linking multiple organ chips to create a "human-on-a-chip" could allow for the study of complex, multi-organ drug interactions, revolutionizing how the systemic effects of mycophenoates are understood. youtube.com

| OOC Model | Potential Research Application | Key Advantages Over Traditional Models | Reference |

|---|---|---|---|

| Liver-on-a-Chip | Studying the conversion of mycophenolate mofetil to mycophenolic acid (MPA) and its subsequent metabolism to MPA glucuronide (MPAG). | Mimics liver architecture and function; allows for long-term culture and metabolism studies. | youtube.com |

| Kidney-on-a-Chip | Investigating renal handling, transport, and potential toxicity of MPA and its metabolites. | Replicates renal characteristics and filtration processes; useful for toxicological studies. | nih.gov |

| Gut-on-a-Chip | Assessing the absorption of mycophenolate analogs and their interaction with gut microbiota. | Models the 3D structure, fluid flow, and peristaltic motions of the human gut. | nih.gov |

| Multi-Organ-Chip (e.g., Gut-Liver) | Evaluating first-pass metabolism and systemic drug interactions. | Allows for the study of inter-organ crosstalk and more complex ADME profiling. | youtube.com |

Exploration of Synergistic In Vitro Interactions of Mycophenoate Analogs with Other Compounds

In clinical settings, mycophenolate is often administered as part of a combination therapy, making the study of drug-drug interactions crucial. nih.gov In vitro systems are invaluable for systematically assessing these interactions at a mechanistic level. Research has shown that the metabolic pathways of mycophenolic acid (MPA) can be influenced by co-administered drugs.

For example, in vitro studies using human hepatocytes have demonstrated that prednisolone, the active metabolite of prednisone, can induce the activity of UGT1A9 and UGT2B7. nih.gov These enzymes are responsible for metabolizing MPA into its inactive glucuronide metabolite, MPAG. nih.gov This finding suggests a mechanism by which corticosteroids might alter MPA exposure. Conversely, the same studies showed that cyclosporine, another common immunosuppressant, did not show the same induction potential but did inhibit organic anion-transporting polypeptides (OATPs) involved in the transport of MPAG. nih.gov

Further research has explored the synergistic effects of combining mycophenolate mofetil (MMF) with other agents. In a model of chronic cyclosporine nephrotoxicity, the combined use of MMF and losartan, an antihypertensive drug, showed a synergistic effect in preventing kidney damage. nih.gov The combination led to a greater improvement in renal function and a more significant decrease in molecular markers of inflammation and fibrosis compared to either drug alone. nih.gov These in vitro and preclinical findings underscore the importance of exploring such interactions to optimize therapeutic strategies and inform the development of new combination treatments involving mycophenoate analogs.

| Compound | Interacting Drug | Observed In Vitro Effect | Potential Implication | Reference |

|---|---|---|---|---|

| Mycophenolic Acid (MPA) | Prednisolone | Induces UGT1A9 and UGT2B7 activity in human hepatocytes, increasing MPA metabolism to MPAG. | Altered MPA exposure when co-administered with corticosteroids. | nih.gov |

| Mycophenolic Acid (MPA) | Cyclosporine (CsA) | Inhibits OATP1B1- and OATP1B3-mediated transport of MPAG. No significant induction of UGT enzymes. | Affects the transport and potential reabsorption of MPA metabolites. | nih.gov |

| Mycophenolate Mofetil (MMF) | Losartan (LSRT) | Synergistic effect in decreasing markers of inflammation and fibrosis in a nephrotoxicity model. | Enhanced protective effects in preventing chronic CsA nephrotoxicity. | nih.gov |

| MPA / MPAG | Salvia miltiorrhiza | Significantly inhibited OATP and OAT3 activities. | Potential to affect hepatic uptake and renal excretion of MPAG. | nih.gov |

Novel Applications of Isotopic Labeling in Mycophenoate Chemical Biology and Drug Discovery

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs within biological systems. musechem.comresearchgate.net By replacing one or more atoms of a compound with their isotope, researchers can track the molecule through complex biochemical processes without significantly altering its chemical properties. researchgate.net The compound Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 is a prime example of a molecule designed for this purpose. The "d3" signifies that the three hydrogen atoms on the 6-methyl group have been replaced with deuterium (B1214612) (²H), a stable isotope of hydrogen.

This deuterium labeling serves several critical functions in drug discovery and chemical biology:

Metabolic Pathway Elucidation: The deuterium-labeled compound can be administered in vitro, and its metabolites can be identified using mass spectrometry. nih.gov The unique mass signature of the deuterium atoms makes it easier to distinguish drug-related metabolites from endogenous molecules in complex biological samples. researchgate.netnih.gov This allows for a detailed mapping of the metabolic pathways of mycophenoate analogs.

Internal Standards for Quantification: In bioanalytical assays, deuterium-labeled compounds like this compound are ideal internal standards for mass spectrometry. musechem.com Because they behave almost identically to the non-labeled compound during sample extraction and ionization but have a different mass, they allow for highly accurate quantification of the target drug in plasma, tissues, or cell lysates. nih.gov

Investigating Kinetic Isotope Effects: Replacing hydrogen with deuterium can sometimes slow down metabolic reactions that involve the breaking of the carbon-hydrogen bond. This "kinetic isotope effect" can be used to identify the specific sites on a molecule that are most susceptible to metabolism, providing valuable information for designing more stable drug candidates. musechem.com

The use of stable isotopes like deuterium (²H) and carbon-13 (¹³C), as well as radioisotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), is integral to modern ADME studies. chemicalsknowledgehub.comresearchgate.net These labeled compounds are essential tools for everything from early-stage in vitro binding assays to comprehensive metabolism studies, providing the precise data needed to advance drug development. musechem.comresearchgate.net

| Isotope | Type | Primary Application | Detection Method | Reference |

|---|---|---|---|---|

| Deuterium (²H) | Stable | Internal standards in mass spectrometry; metabolic site identification; improving metabolic stability. | Mass Spectrometry (MS) | musechem.comresearchgate.net |

| Carbon-13 (¹³C) | Stable | Metabolic pathway elucidation; internal standards. Preferred over deuterium where H-D exchange is possible. | MS, NMR Spectroscopy | nih.govresearchgate.net |

| Tritium (³H) | Radioactive | Early-stage discovery; in vitro receptor binding assays. | Scintillation Counting, Autoradiography | musechem.comchemicalsknowledgehub.com |

| Carbon-14 (¹⁴C) | Radioactive | "Gold standard" for quantitative whole-body ADME studies; human mass balance studies. | Accelerator Mass Spectrometry (AMS), Scintillation Counting | chemicalsknowledgehub.comresearchgate.net |

Design of Next-Generation Mycophenoate Derivatives with Targeted In Vitro Biochemical Properties

The design of next-generation drugs is an iterative process of synthesis, testing, and refinement. Research tools like this compound are not intended to be therapeutics themselves but are custom-designed molecules that help researchers understand the structure-activity relationship (SAR) of a drug class. The specific modifications in this compound—the tosyl group and the deuterium label—are engineered to probe specific biochemical questions.

The goals for designing next-generation mycophenoate derivatives include:

Enhanced Selectivity: Creating analogs that more specifically target inosine (B1671953) monophosphate dehydrogenase (IMPDH), the key enzyme inhibited by mycophenolic acid, to potentially improve efficacy. nih.gov

Modified Metabolic Profile: Altering the chemical structure to change how the drug is metabolized. This could involve blocking sites of rapid metabolism (guided by data from deuterium labeling studies) or designing prodrugs that release the active compound in a targeted manner.

Targeted Delivery: Developing derivatives that accumulate in specific tissues or cell types, maximizing the therapeutic effect where it is needed.

Probing Molecular Interactions: Synthesizing analogs with specific functional groups (like the tosyl group) or labels to serve as chemical probes. These probes can be used in vitro to identify binding partners, map active sites of enzymes, and elucidate mechanisms of action at a molecular level.

Compounds like this compound are therefore instrumental in the drug discovery pipeline. They provide the detailed in vitro biochemical and metabolic data that chemists and pharmacologists need to rationally design superior therapeutic agents with optimized properties. This continuous cycle of design and analysis, aided by advanced tools and models, paves the way for future mycophenoate-based therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for Methyl 4'-Tosyl Mycophenoate-6-methyl-d3, and how does deuterium labeling influence reaction optimization?

- Methodological Answer : The synthesis involves introducing deuterium at the 6-methyl position via deuterated reagents. A critical step is the tosylation reaction, where tosyl chloride reacts with intermediates under controlled conditions (e.g., triethylamine in CH2Cl2 at room temperature) to form the tosyl-protected derivative . Deuterium incorporation is confirmed using mass spectrometry (MW: 491.57) and <sup>2</sup>H-NMR to verify isotopic purity (>98% D3) .

| Key Reaction Parameters | Conditions | Yield |

|---|---|---|

| Tosylation with TsCl | TEA, CH2Cl2, rt, 24 h | ~82% |

| Deuterium labeling (6-methyl-d3) | Deuterated methyl iodide, DMF | 70-75% |

Q. How is the compound characterized to distinguish it from non-deuterated analogs?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>13</sup>C-NMR are used to differentiate isotopic patterns. For example, the molecular ion peak at m/z 491.57 (C25H25D3O8S) confirms the deuterated structure, while IR spectroscopy identifies functional groups like the tosyl (S=O) stretch at 1175 cm<sup>-1</sup> .

Advanced Research Questions

Q. How can researchers address contradictions in reaction outcomes when using tosyl intermediates in mycophenolic acid derivatives?

- Methodological Answer : Contradictions often arise from competing pathways, such as β-elimination during deprotection of tosyl groups. For example, basic conditions (e.g., K<sup>+</sup>/AcO<sup>-</sup> in DMF/H2O) may trigger elimination, forming undesired alkenes (e.g., 3,4-double bond in derivative 10) . Mitigation strategies include:

- Using milder deprotection agents (e.g., tetrabutylammonium fluoride at elevated temperatures instead of strong bases) .

- Optimizing solvent polarity to stabilize intermediates (e.g., acetone vs. DMF) .

Q. What experimental designs resolve low yields in deuterated mycophenolic acid synthesis?

- Methodological Answer : Low yields may stem from incomplete deuterium incorporation or side reactions. Key approaches:

-

Isotope Tracing : Use <sup>2</sup>H-labeled methyl iodide in a sealed system to minimize proton exchange .

-

Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in deuterated intermediates .

-

Reaction Monitoring : In-situ <sup>1</sup>H-NMR tracks deuterium uptake at the 6-methyl position .

Common Side Reactions Solutions Proton-deuterium exchange Anhydrous conditions, inert atmosphere Tosyl group hydrolysis Avoid aqueous workup; use TBAF for deprotection

Q. How does the tosyl group influence metabolic stability in deuterated mycophenolic acid analogs?

- Methodological Answer : The tosyl group enhances metabolic stability by resisting esterase cleavage. Comparative studies using LC-MS/MS show that 4'-tosyl derivatives exhibit a 3-fold longer half-life (t1/2 = 12.5 h) in hepatocyte assays compared to non-tosylated analogs. This is critical for in vivo pharmacokinetic studies .

Data Contradiction Analysis

Q. Discrepancies in reported yields for tosyl-mediated cyclization: How to reconcile?

- Analysis : Variations in yields (e.g., 70-82% vs. 50-60% ) may arise from:

- Temperature Control : Thermal rearrangements (e.g., pyrano-carbazole formation) require precise heating (180°C for 16 h) to avoid decomposition .

- Catalyst Purity : Trace moisture in Pd catalysts reduces efficiency; pre-drying catalysts (e.g., Pd(PPh3)4 under vacuum) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.